7-Hydroxyflumequine
Übersicht
Beschreibung
7-Hydroxyflumequine is a metabolite of flumequine, a synthetic chemotherapeutic antibiotic belonging to the fluoroquinolone class. It is primarily used in veterinary medicine to treat bacterial infections in animals. The compound is characterized by its quinoline carboxylic acid structure, which includes a hydroxyl group at the seventh position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyflumequine typically involves the hydroxylation of flumequine. This process can be achieved through microbial transformation or chemical synthesis. In microbial transformation, cultures of microorganisms such as Cunninghamella elegans are used to hydroxylate flumequine, resulting in the formation of this compound . Chemical synthesis involves the use of specific reagents and conditions to introduce the hydroxyl group at the desired position on the quinoline ring.
Industrial Production Methods: Industrial production of this compound involves large-scale microbial fermentation processes. These processes are optimized to achieve high yields and purity of the compound. The fermentation broth is then subjected to extraction and purification steps to isolate this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxyflumequine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound, although this is less common.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents such as alkyl halides can replace the hydroxyl group with other functional groups.
Major Products: The major products formed from these reactions include 7-oxoflumequine and various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
7-Hydroxyflumequine has several applications in scientific research:
Environmental Studies: It is used to study the degradation kinetics and environmental behavior of chiral antibiotics in water and sediment.
Analytical Chemistry: The compound is analyzed using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to understand its enantiomeric composition and behavior in different matrices.
Veterinary Medicine: As a metabolite of flumequine, it is studied for its pharmacokinetics and residue levels in edible tissues of animals.
Wirkmechanismus
7-Hydroxyflumequine, like its parent compound flumequine, functions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and cell division. By inhibiting these enzymes, this compound disrupts bacterial DNA processes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Flumequine: The parent compound, used as an antibiotic in veterinary medicine.
Nalidixic Acid: Another quinolone antibiotic, used primarily for urinary tract infections.
Ciprofloxacin: A more advanced fluoroquinolone with broader antibacterial activity.
Uniqueness: 7-Hydroxyflumequine is unique due to its specific hydroxylation at the seventh position, which differentiates it from other quinolone antibiotics. This structural modification can influence its pharmacokinetics and biological activity.
Biologische Aktivität
7-Hydroxyflumequine is a significant metabolite of flumequine, a synthetic antibacterial agent belonging to the fluoroquinolone class. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article reviews the existing literature on the biological activity of this compound, including its pharmacokinetics, antimicrobial efficacy, and potential adverse effects.
Pharmacokinetics
This compound is primarily formed through the hepatic metabolism of flumequine. Studies have shown that after administration of flumequine, this compound is rapidly excreted in urine, often at levels significantly higher than those of flumequine itself. For instance, one study reported that urine levels of this compound were typically 2 to 3 times higher than those of flumequine, indicating a substantial contribution to the overall antimicrobial activity of the drug despite its lower potency .
The elimination half-life of this compound is approximately 6 hours, similar to that of flumequine. This pharmacokinetic profile suggests that while this compound may not exhibit the same level of antibacterial activity as its parent compound, it plays a critical role in maintaining effective drug levels in systemic circulation and urine .
Antimicrobial Activity
While this compound exhibits markedly less antibacterial activity compared to flumequine—approximately one-eighth of its potency—it still contributes significantly to the drug's overall efficacy against various pathogens. Research indicates that both compounds are effective against Gram-negative bacteria, particularly in treating urinary tract infections . The mechanism of action for both compounds involves the inhibition of bacterial DNA gyrase, which is essential for DNA replication and transcription .
Comparative Antimicrobial Efficacy
Compound | Antimicrobial Activity (Relative to Flumequine) |
---|---|
Flumequine | 1 (reference) |
This compound | ~0.125 |
Case Studies and Research Findings
Several studies have documented the clinical implications and biological activities associated with this compound:
- Plasma and Urine Concentration Study : A study assessing plasma and urine concentrations following single and multiple doses of flumequine showed that while plasma levels were maintained for several hours post-administration, urine concentrations of this compound were consistently higher than those of flumequine. This finding underscores the metabolite's role in contributing to antimicrobial activity in urinary infections .
- Toxicological Assessment : The safety profile of this compound has been evaluated in animal models. Findings indicated that while high doses of flumequine could lead to hepatotoxicity, lower doses did not show significant adverse effects. The NOEL (No Observed Effect Level) for hepatotoxic lesions was determined to be 25 mg/kg bw per day in male mice .
- Environmental Impact : Research has also focused on the environmental persistence and degradation pathways of flumequine and its metabolites, including this compound. These studies are vital for understanding the ecological implications of antibiotic residues in water systems .
Eigenschaften
IUPAC Name |
7-fluoro-10-hydroxy-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5(13),6,8-tetraene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4/c1-6-2-11(17)8-3-7(15)4-9-12(8)16(6)5-10(13(9)18)14(19)20/h3-6,11,17H,2H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYQHEUSQWIRBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC(=CC3=C2N1C=C(C3=O)C(=O)O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976779 | |
Record name | 9-Fluoro-7-hydroxy-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61293-22-9 | |
Record name | 7-Hydroxyflumequine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061293229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Fluoro-7-hydroxy-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.